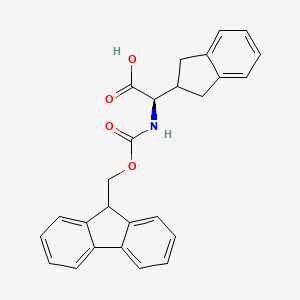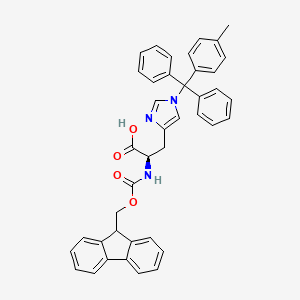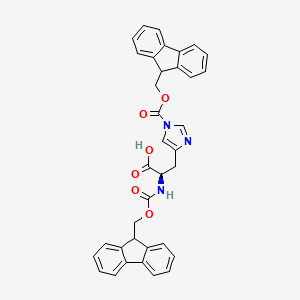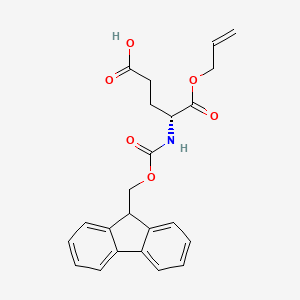
Fmoc-Arg(Mtr)-Opfp
Übersicht
Beschreibung
“Fmoc-Arg(Mtr)-Opfp” is a protected arginine derivative used in solid phase peptide synthesis . The MTR-guanidine protection of arginine is more acid-sensitive than the tosyl group . The empirical formula is C31H36N4O7S and the molecular weight is 608.71 .
Synthesis Analysis
The synthesis of “this compound” involves the use of a basic secondary amine nucleophile for the deprotection of the Fmoc group . This can pose challenges in sensitive molecules that bear reactive electrophilic groups . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C31H36N4O7S . The InChI key is LKGHIEITYHYVED-SANMLTNESA-N . The SMILES string representation is COc1cc©c(c©c1C)S(=O)(=O)NC(=N)NCCCC@HOCC2c3ccccc3-c4ccccc24)C(O)=O .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and require careful handling. The poor performance of this amino acid in reactions is attributed to the formation of a fully inactive δ-lactam . A strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at 45 °C has been proposed .
Wissenschaftliche Forschungsanwendungen
Peptid-basierte Hydrogele
Peptid-basierte Hydrogele (PHGs) sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_1}. Sie werden in der Medikamentenverabreichung und als diagnostische Werkzeuge für die Bildgebung eingesetzt {svg_2}. Fmoc-Arg(Mtr)-Opfp wird bei der Synthese dieser Hydrogele verwendet {svg_3}.
Gewebetechnik
This compound wird in der Gewebetechnik eingesetzt, einem Bereich, der darauf abzielt, künstliche Organe und Gewebe für medizinische Zwecke zu schaffen {svg_4}. Es wurde festgestellt, dass die Fmoc-Derivate der Serie K, zu denen auch this compound gehört, potenzielle Materialien für die Gewebetechnik sind {svg_5}.
Festphasenpeptidsynthese
This compound wird bei der Festphasenpeptidsynthese (SPPS) eingesetzt, einem Verfahren zur chemischen Synthese von Peptiden {svg_6}. Diese Verbindung ist ein geschütztes Argininderivat, das in der SPPS verwendet wird {svg_7}.
Biodruckanwendungen
This compound wird beim Biodruck eingesetzt, einem Verfahren, das die 3D-Drucktechnologie mit Materialien verwendet, die lebensfähige lebende Zellen integrieren {svg_8}. Diese Verbindung ist Teil einer neuartigen Klasse synthetischer, hydrogelbildender amphiphiler kationischer Peptide, die als Serie K bezeichnet werden und als Gerüste für Biodruckanwendungen vorgeschlagen werden {svg_9}.
Peptidmaterialien
This compound wird bei der Herstellung von Peptidmaterialien verwendet {svg_10}. Diese Materialien werden durch Selbstassemblierung von Peptidsequenzen durch verschiedene Kräfte wie van-der-Waals-Kräfte, Wasserstoffbrückenbindungen und π–π-Stacking gebildet {svg_11}.
Einbau in Peptidketten
This compound wird beim Einbau problematischer Aminosäuren in eine wachsende Peptidkette verwendet {svg_12}. Die schlechte Leistung dieser Aminosäuren wird auf die Bildung eines vollständig inaktiven δ-Lactams zurückgeführt {svg_13}.
Zukünftige Richtungen
The future directions for “Fmoc-Arg(Mtr)-Opfp” involve further development of new water-soluble Arginine-containing macrocyclic hydroxamate MMP inhibitors for targeted imaging and therapy . Additionally, a new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .
Wirkmechanismus
Target of Action
Fmoc-Arg(Mtr)-Opfp is a protected arginine derivative used in solid phase peptide synthesis . The primary target of this compound is the peptide chain in the synthesis process. The role of this compound is to add the arginine amino acid to the peptide chain while protecting the guanidine group of arginine from unwanted reactions .
Mode of Action
The this compound compound interacts with its target, the peptide chain, by being added to the chain during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the arginine, while the Mtr (methoxytrimethylbenzene sulfonyl) group protects the guanidine functional group of arginine . These protecting groups prevent unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the protecting groups can be removed in a controlled manner .
Pharmacokinetics
The peptides synthesized using this compound will have their own unique adme properties, which can be influenced by factors such as peptide length, amino acid composition, and sequence .
Result of Action
The result of the action of this compound is the successful incorporation of the arginine amino acid into the peptide chain with the guanidine group protected. This allows for the synthesis of peptides with the correct sequence and structure .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can affect the efficiency of the incorporation of this compound into the peptide chain and the subsequent removal of the protecting groups . It is also worth noting that the Mtr protecting group is more acid-sensitive than other protecting groups, such as the tosyl group .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWXODNGKSQLH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F5N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















